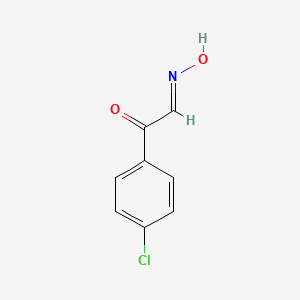

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Description

(4-Chlorophenyl)(oxo)acetaldehyde oxime is an organic compound with the molecular formula C₈H₅ClO₂ (average mass: 168.576 g/mol) . Structurally, it consists of a 4-chlorophenyl group attached to an oxoacetaldehyde backbone, with an oxime (-NOH) functional group. Key identifiers include:

- IUPAC Name: 2-(4-Chlorophenyl)-2-oxoethanal oxime

- Synonyms: p-Chlorophenylglyoxal oxime, 4-Chlorobenzoylformic acid oxime

- CAS Registry Numbers: 4998-15-6, 4996-21-8

- ChemSpider ID: 237050

The compound is characterized by its reactivity as an oxime, a class of compounds known for their roles in organic synthesis, pharmaceuticals, and agrochemicals. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTDHICJRITDGJ-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituted Acetaldehyde Oximes

Key Observations :

- Electron Effects : The 4-chlorophenyl group in the target compound increases electrophilicity compared to unsubstituted acetaldehyde oxime, making it more reactive in nucleophilic additions .

- Bioactivity : Unlike hydroxyl-substituted analogs (e.g., (E)-4-hydroxyphenylacetaldehyde oxime), the chloro-substituted derivative lacks polar -OH groups, reducing solubility in aqueous media but enhancing lipid membrane permeability .

- Thermal Stability: Chlorinated oximes generally exhibit higher boiling points than non-halogenated analogs. For example, 2-(4-chlorophenyl)acetaldehyde derivatives have boiling points ~250°C, compared to ~120°C for acetaldehyde oxime .

Chalcone-Based Oxime Ethers

Compounds like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oxime () share the 4-chlorophenyl moiety but incorporate a chalcone backbone. These oxime ethers are synthesized for antimicrobial and anticancer studies, leveraging the conjugated π-system for bioactivity . In contrast, (4-chlorophenyl)(oxo)acetaldehyde oxime lacks the α,β-unsaturated ketone, limiting its use in photochemical reactions but enhancing suitability as a glyoxalase inhibitor .

Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.